![molecular formula C8H10N4 B15293019 (S)-1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanamine](/img/structure/B15293019.png)
(S)-1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanamine is a chiral compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanamine typically involves the use of N-heterocyclic carbene-catalyzed oxidative [3 + 3] annulation of enals with pyrazol-5-amines. This method provides excellent yields and enantioselectivities under mild reaction conditions . The reaction is scalable and has a broad substrate scope, making it suitable for industrial production.
Industrial Production Methods
Industrial production of this compound can be achieved through the same synthetic route, with optimization for large-scale operations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolo[3,4-b]pyridin-6-ones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyrazolo[3,4-b]pyridin-6-ones, various amine derivatives, and substituted pyrazolo[3,4-b]pyridines.
Aplicaciones Científicas De Investigación
(S)-1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe in various biological assays.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the kinase activity of ZAK (Sterile-α Motif Kinase) with high selectivity . This inhibition leads to the suppression of downstream signaling pathways, resulting in various biological effects such as cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-b]pyridin-6-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with a similar scaffold, known for their diverse pharmacological properties.
Uniqueness
(S)-1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanamine is unique due to its chiral nature and high selectivity for specific molecular targets like ZAK. This selectivity makes it a valuable compound for targeted therapeutic applications and biochemical research.
Propiedades
Fórmula molecular |
C8H10N4 |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
(1S)-1-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethanamine |
InChI |
InChI=1S/C8H10N4/c1-5(9)6-2-7-4-11-12-8(7)10-3-6/h2-5H,9H2,1H3,(H,10,11,12)/t5-/m0/s1 |
Clave InChI |
RWDXASDAAKGZMF-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=CN=C2C(=C1)C=NN2)N |
SMILES canónico |
CC(C1=CN=C2C(=C1)C=NN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


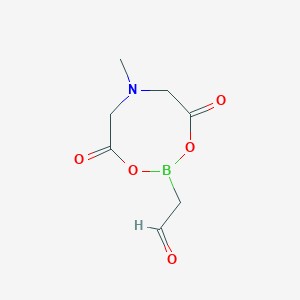
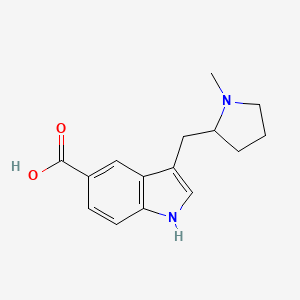

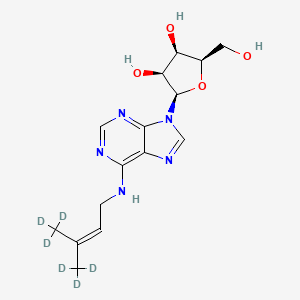
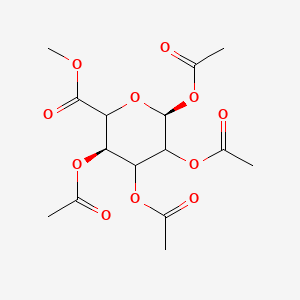
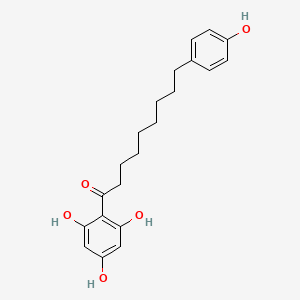
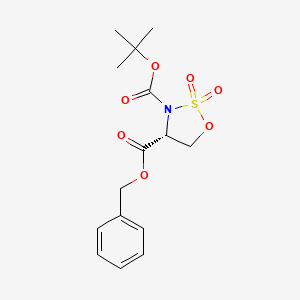
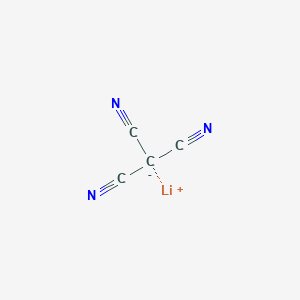

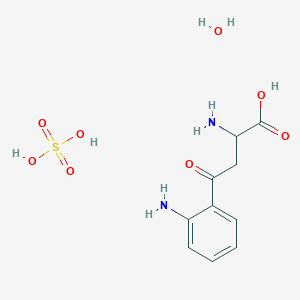
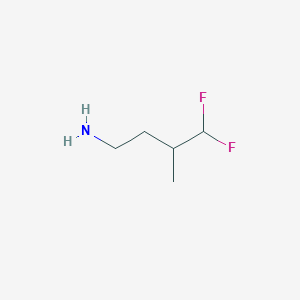

![5-Iodo-1-oxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B15293009.png)

